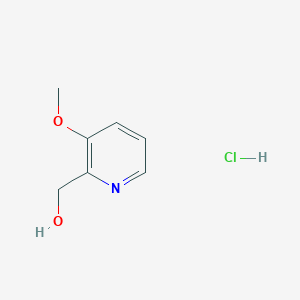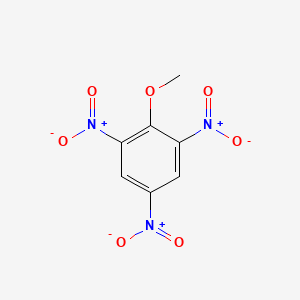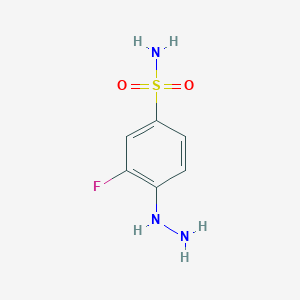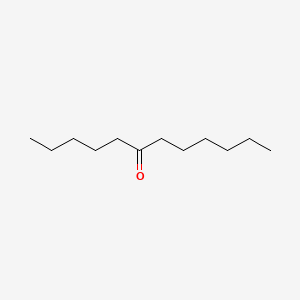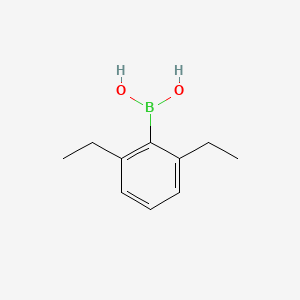
(2,6-二乙基苯基)硼酸
描述
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens (B(OH)2). They are known for their ability to form reversible covalent bonds with sugars, which makes them useful in the field of biomaterials and chemical biology .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the reaction of organolithium compounds or Grignard reagents with borate esters . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two hydrogens. The boron atom can also form reversible covalent bonds with other atoms, which is a key feature of boronic acids .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with sugars. This property is utilized in various chemical reactions, including the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids depend on their specific structure. In general, boronic acids are stable and have low toxicity. They are also capable of forming reversible covalent bonds, which gives them unique chemical reactivity .科学研究应用
荧光化学传感器
(2,6-二乙基苯基)硼酸用于开发荧光化学传感器,特别是用于检测生物活性物质。这些化学传感器是疾病诊断中的组成部分,因为硼酸与顺式-1,2-或 1,3-二醇相互作用,形成环状结构,可用于探测碳水化合物和其他生物活性物质。这些传感器的荧光特性,包括荧光强度、激发和发射波长以及水溶性的变化,在这种情况下具有重要意义 (Huang 等人,2012)。
二醇的保护基
另一个应用是将硼酸衍生的硼酸酯用作二醇的保护基。这些化合物在有机合成中很有价值,它们提供稳定性并耐受各种转化,同时允许在温和条件下脱保护。该应用延伸到合成具有生物活性的复杂天然产物 (Shimada 等人,2018)。
碳水化合物结合
硼酸,包括 (2,6-二乙基苯基)硼酸,以其结合碳水化合物的特性而闻名。它们在生理条件下络合糖苷的潜力很大,这一点至关重要,因为许多细胞表面糖缀合物都存在游离的 4,6-二醇。该性质在设计受体和传感器以选择性识别细胞表面糖缀合物方面具有潜在应用 (Dowlut & Hall,2006)。
生物医学应用
硼酸聚合物,衍生自 (2,6-二乙基苯基)硼酸之类的化合物,在各种生物医学应用中得到应用,包括治疗 HIV、肥胖、糖尿病和癌症。它们独特的反应性和溶解性使其在合成新生物材料方面具有价值 (Cambre & Sumerlin,2011)。
杂环硼酸
硼酸在通过与芳基卤化物的交叉偶联反应(铃木反应)合成联苯中的作用是显着的。虽然杂环硼酸由于合成方面的挑战而不太常见,但它们在有机化学中是有价值的,并且具有已知的生物活性 (Tyrrell & Brookes,2003)。
传感应用
硼酸用于各种传感应用中。它们与二醇和路易斯碱的相互作用使其适用于检测生物分析物、蛋白质操作和治疗剂。这些应用涵盖从生物标记到治疗剂开发的各个方面 (Lacina 等人,2014)。
作用机制
Target of Action
The primary target of (2,6-Diethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, (2,6-Diethylphenyl)boronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The boronic acid acts as a formally nucleophilic organic group in this process .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by (2,6-Diethylphenyl)boronic acid. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of (2,6-Diethylphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of (2,6-Diethylphenyl)boronic acid is influenced by environmental factors such as the presence of water, which can affect the stability of boronic acids and their esters . Additionally, the reaction conditions, including temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .
安全和危害
未来方向
The unique properties of boronic acids have led to their increasing use in various fields, including medicinal chemistry, chemical biology, and materials science. Future research will likely continue to explore the potential applications of boronic acids, particularly in the development of new drugs and materials .
生化分析
Biochemical Properties
(2,6-Diethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of (2,6-Diethylphenyl)boronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, which makes them suitable for use in various chemical reactions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling reactions .
属性
IUPAC Name |
(2,6-diethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMOOVJOVBVJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1CC)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593772 | |
| Record name | (2,6-Diethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610286-39-0 | |
| Record name | (2,6-Diethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-diethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
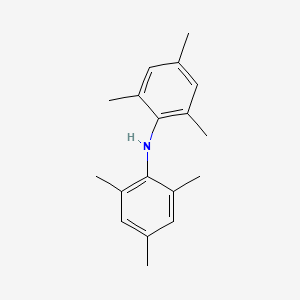
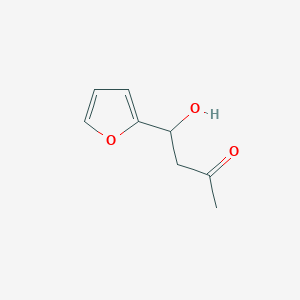
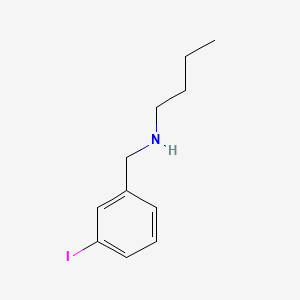
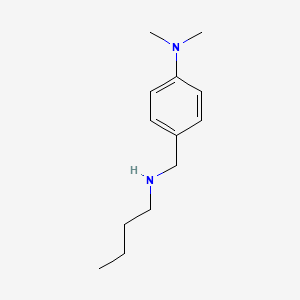
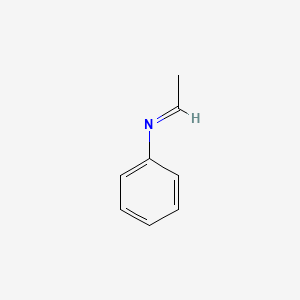
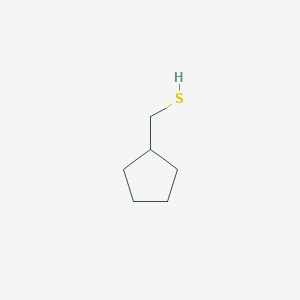

acetic acid](/img/structure/B3054471.png)
![2-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3054473.png)
![Spiro[2.5]octane-4,8-dione](/img/structure/B3054474.png)
